4-(Hydroxymethyl)pyrimidine

概要

説明

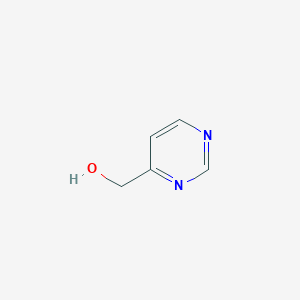

ピリミジン-4-イルメタノールは、4-ピリミジンメタノールとも呼ばれ、有機合成で一般的に使用される合成中間体です。これは、4位にヒドロキシメチル基が置換されたピリミジン環を特徴とするピリミジンファミリーのメンバーです。 この化合物は、分子式C5H6N2O、分子量110.11 g/molを持ちます .

2. 製法

合成経路と反応条件: ピリミジン-4-イルメタノールは、さまざまな方法で合成できます。一般的な経路の1つは、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤を使用して、4-ピリミジンカルバルデヒドを還元することです。 反応は通常、不活性雰囲気下で、制御された温度条件で行い、高収率と純度を確保します .

工業的生産方法: 工業的な環境では、ピリミジン-4-イルメタノールは、同様の合成経路を使用しますが、より大規模に生産されます。このプロセスには、大きな反応器の使用と、反応パラメータの正確な制御が含まれ、一貫した品質を実現します。 化合物はその後、結晶化または蒸留技術によって精製され、必要な純度レベルが得られます .

準備方法

Synthetic Routes and Reaction Conditions: Pyrimidin-4-yl-Methanol can be synthesized through various methods. One common route involves the reduction of 4-pyrimidinecarboxaldehyde using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically occurs in an inert atmosphere and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, Pyrimidin-4-yl-Methanol is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through crystallization or distillation techniques to obtain the desired purity level .

化学反応の分析

Oxidation to Carboxylic Acid Derivatives

The hydroxymethyl group undergoes oxidation to form pyrimidine-4-carboxylic acid. A two-step protocol involves:

- Esterification of the hydroxymethyl group to a carboxylate ester.

- Basic hydrolysis to the carboxylic acid.

- Step 1 : Reaction of 4-(hydroxymethyl)pyrimidine with propiolate esters under MgI₂ catalysis forms α-(hydroxymethyl)iodoacrylates.

- Step 2 : Dess-Martin periodinane oxidation converts the hydroxymethyl group to a carboxylate ester.

- Step 3 : Hydrolysis with KOH in methanol yields the carboxylic acid (85–98% yield).

| Substrate | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| This compound | Dess-Martin periodinane | Pyrimidine-4-carboxylate | 85–98 |

Boekelheide Rearrangement

This compound undergoes chemoselective oxidation to form 4-carbonyloxy derivatives via the Boekelheide rearrangement. This reaction is mediated by carboxylic acid anhydrides (e.g., acetic anhydride) under mild conditions .

| Anhydride | Product | Yield (%) |

|---|---|---|

| Acetic anhydride | 4-Acetoxymethylpyrimidine | 75–90 |

Phosphorylation in Biochemical Pathways

In yeast metabolism, the hydroxymethyl group is phosphorylated by kinases (THI20/THI21) to form HMP-P (4-amino-5-phosphomethyl-2-methylpyrimidine), a precursor in thiamine biosynthesis .

| Enzyme | Substrate | Product | Km (μM) | kcat (s⁻¹) |

|---|---|---|---|---|

| THI20 | This compound | HMP-P | 12.4 | 8.7 |

Condensation with Amidines and Guanidines

The hydroxymethyl group facilitates cyclocondensation with amidines or guanidines to form 2,6-disubstituted pyrimidines. This reaction is catalyzed by MgI₂ or LiHMDS .

- Step 1 : Condensation of this compound with benzamidine.

- Step 2 : Acid-catalyzed cyclization yields 2-phenyl-6-(hydroxymethyl)pyrimidine-5-carboxylate (82% yield).

| Amidine Derivative | Catalyst | Product | Yield (%) |

|---|---|---|---|

| Benzamidine | MgI₂ | 2-Phenyl-6-(hydroxymethyl)pyrimidine | 82 |

Esterification and Etherification

The hydroxymethyl group undergoes esterification with acyl chlorides or transesterification with alcohols.

| Acyl Chloride | Base | Product | Yield (%) |

|---|---|---|---|

| Acetyl chloride | Pyridine | 4-Acetoxymethylpyrimidine | 88 |

科学的研究の応用

Pyrimidin-4-yl-Methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is utilized in the study of enzyme mechanisms and as a precursor in the synthesis of biologically active molecules.

Medicine: Pyrimidin-4-yl-Methanol derivatives have shown potential in the development of antifungal and anticancer agents.

Industry: It is used in the production of various chemicals and materials, including polymers and resins

作用機序

ピリミジン-4-イルメタノールとその誘導体の作用機序には、特定の分子標的との相互作用が含まれます。例えば、一部の誘導体は、酵素の活性部位に結合することで酵素阻害剤として作用し、その活性を阻害します。 含まれる経路には、DNA合成の阻害や、病原体の生存に不可欠な細胞プロセスの破壊が含まれる可能性があります .

類似の化合物:

4-ピリミジンカルバルデヒド: ピリミジン-4-イルメタノールの合成における前駆体。

4-ピリミジンカルボン酸: ピリミジン-4-イルメタノールの酸化生成物。

4-メトキシピリミジン: ヒドロキシメチル基の代わりにメトキシ基を持つ構造的に類似した化合物

独自性: ピリミジン-4-イルメタノールは、その特定の置換パターンによりユニークであり、明確な化学反応性と生物活性を与えています。 そのヒドロキシメチル基は、多様な化学修飾を可能にし、有機合成における貴重な中間体となっています .

類似化合物との比較

4-Pyrimidinecarboxaldehyde: A precursor in the synthesis of Pyrimidin-4-yl-Methanol.

4-Pyrimidinecarboxylic Acid: An oxidation product of Pyrimidin-4-yl-Methanol.

4-Methoxypyrimidine: A structurally similar compound with a methoxy group instead of a hydroxymethyl group

Uniqueness: Pyrimidin-4-yl-Methanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its hydroxymethyl group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .

生物活性

4-(Hydroxymethyl)pyrimidine is a pyrimidine derivative that has garnered attention due to its diverse biological activities. Pyrimidines are essential components in various biological processes and serve as crucial building blocks in the synthesis of nucleotides, which are integral to DNA and RNA. This article explores the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound features a hydroxymethyl group (-CH2OH) at the 4-position of the pyrimidine ring, which significantly influences its biological activity.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties. Research indicates that pyrimidine derivatives exhibit varying degrees of antibacterial and antifungal activities. In particular, studies have shown that certain substitutions on the pyrimidine ring can enhance these effects. For example, compounds with electron-withdrawing groups at specific positions have been found to exhibit increased potency against Gram-positive and Gram-negative bacteria, as well as fungi .

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antibacterial | 0.25 - 1 |

| Other derivatives | Antifungal | Varies |

Anticancer Properties

The anticancer potential of this compound has been explored in various studies. Pyrimidine derivatives have been implicated in inhibiting tumor growth through multiple mechanisms, including interference with DNA synthesis and modulation of cell signaling pathways. For instance, some derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as HeLa and MCF-7 .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, including HepG2 (liver cancer) and HCT-116 (colon cancer). The results indicated that certain modifications to the pyrimidine structure significantly enhanced cytotoxicity, with IC50 values indicating potent activity against these cell lines .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. Studies indicate that pyrimidines can inhibit key inflammatory mediators such as COX-1 and COX-2. This inhibition leads to decreased production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its chemical structure. Modifications at various positions on the pyrimidine ring can lead to significant changes in potency and selectivity.

- Position 2 : Substituents at this position often enhance antibacterial activity.

- Position 4 : Hydroxymethyl groups increase solubility and bioavailability.

- Position 5 : Electron-donating groups can enhance anticancer activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Hydroxymethyl)pyrimidine, and how can reaction conditions be optimized?

- Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, hydroxymethyl groups can be introduced via hydroxymethylation of pyrimidine precursors using formaldehyde derivatives under basic conditions. Optimization requires adjusting pH (e.g., using NaOH for deprotonation), temperature (typically 60–80°C), and catalysts (e.g., transition metals or organocatalysts). Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. How can the structure of this compound be confirmed experimentally?

- Answer : Use a combination of X-ray crystallography (refined via SHELXL ), NMR (1H/13C to identify hydroxymethyl protons at δ 4.5–5.0 ppm and aromatic protons), and IR spectroscopy (O–H stretch ~3200–3600 cm⁻¹). Mass spectrometry (ESI-MS) confirms molecular weight, while elemental analysis validates stoichiometry .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

- Answer : The hydroxymethyl (–CH₂OH) group is highly reactive, enabling etherification, esterification, or oxidation to aldehydes. The pyrimidine ring’s N atoms participate in hydrogen bonding and coordination chemistry. Reactivity is pH-dependent: under acidic conditions, the ring undergoes electrophilic substitution; under basic conditions, the hydroxymethyl group is deprotonated for nucleophilic reactions .

Advanced Research Questions

Q. How can this compound be utilized in designing enzyme inhibitors or biomolecular conjugates?

- Answer : The hydroxymethyl group serves as a linker for bioconjugation (e.g., attaching fluorophores or proteins via carbodiimide chemistry). In drug design, it can mimic natural substrates in enzymatic pockets. For example, pyrimidine derivatives are used as kinase inhibitors—modify the hydroxymethyl group to enhance binding affinity or solubility .

Q. How should researchers resolve contradictions in reported reactivity or stability data for this compound derivatives?

- Answer : Discrepancies often arise from solvent polarity, trace impurities, or oxygen exposure. Reproduce experiments under inert atmospheres (N₂/Ar) and use HPLC-grade solvents. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and compare kinetics using Arrhenius plots .

Q. What computational methods are effective for predicting the electronic properties of this compound?

- Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates HOMO/LUMO energies, charge distribution, and electrostatic potential surfaces. Molecular dynamics simulations (AMBER/CHARMM force fields) model solvation effects and ligand-protein interactions .

Q. What strategies mitigate toxicity risks during in vivo studies of this compound-based compounds?

- Answer : Perform hepatic microsomal assays (e.g., CYP450 metabolism screening) to identify toxic metabolites like diazonium ions. Use acute toxicity models (e.g., zebrafish embryos) to assess LC₅₀. Modify the hydroxymethyl group to reduce bioactivation (e.g., replace with –CF₃ or –OCH₃) .

Q. Methodological Tables

Table 1. Key Spectroscopic Data for this compound

| Technique | Key Signals |

|---|---|

| ¹H NMR | δ 8.5–8.7 (pyrimidine H), δ 4.7–5.0 (–CH₂OH), δ 2.1–2.4 (exchangeable –OH) |

| ¹³C NMR | δ 165–170 (C=N), δ 60–65 (–CH₂OH) |

| IR | 3200–3600 cm⁻¹ (O–H), 1650–1700 cm⁻¹ (C=N/C=O) |

Table 2. Common Derivatization Reactions

| Reaction Type | Reagents/Conditions | Product Application |

|---|---|---|

| Esterification | Acetic anhydride, DMAP, RT | Prodrugs or polymer precursors |

| Oxidation | PCC (pyridinium chlorochromate), DCM | Aldehyde intermediates for Schiff bases |

| Etherification | Alkyl halides, K₂CO₃, DMF | Lipophilic analogs for membrane studies |

特性

IUPAC Name |

pyrimidin-4-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c8-3-5-1-2-6-4-7-5/h1-2,4,8H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEYVFRVNVPKHQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80513325 | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33581-98-5 | |

| Record name | 4-Pyrimidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33581-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pyrimidin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80513325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (pyrimidin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。